N-formyl-2,6-diethylaniline
Overview
Description
N-formyl-2,6-diethylaniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Application in Alkylation Reactions
N-formyl-2,6-diethylaniline and its derivatives play a significant role in alkylation reactions. These compounds act as intermediates in various chemical processes, including the manufacturing of dyestuffs and catalysts for polymerization reactions. They are also employed as corrosion inhibitors and antioxidants in lubricating oils. A notable use of 2,6-diethylaniline is in the synthesis of the herbicide butachlor. Research has highlighted the critical role of catalyst structure in controlling conversion and selectivity during alkylation reactions involving these compounds (Narayanan & Deshpande, 2000).
2. Potential Genotoxic Effects
Although this aspect may not directly align with the desired application focus, it's important to note that studies have examined the genotoxic effects of N,N-diethylaniline derivatives. For instance, research has shown that these compounds can induce sister chromatid exchanges (SCEs) in human lymphocytes, suggesting genotoxicity (Li & Minami, 1997).
3. Environmental Interactions
In environmental science, derivatives of this compound have been studied for their ability to interact with phenolic humus constituents. This includes their potential for cross-linking with phenolic acids or enzymatic products, forming hybrids that can be analyzed via mass spectrometry (Bollag, Minard, & Liu, 1983).
4. Radical Cation Reactivity Patterns
The reactivity patterns of radical cations of derivatives like N,N-diethylaniline have been explored in organic chemistry. These studies provide insights into the formation and behavior of amine radical cations, which can dimerize or undergo nucleophilic substitution, leading to the synthesis of para-substituted dialkylanilines (Kirchgessner, Sreenath, & Gopidas, 2006).
5. Detection in Industrial Waste Water
This compound and its derivatives have been a subject of analytical chemistry, particularly in the context of environmental monitoring. Techniques have been developed for detecting these compounds in industrial wastewater, which is crucial for environmental protection and compliance with safety regulations (Xiao-mei, 2008).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPYIWOJSDVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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